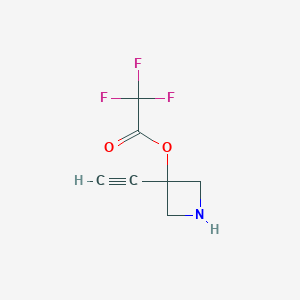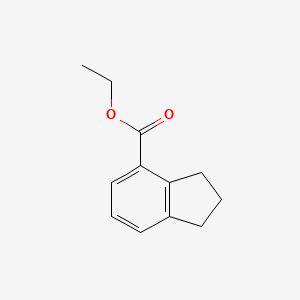
Ethyl 2,3-dihydro-1H-indene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an ethyl ester functional group attached to the fourth carbon of the indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-phenylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification followed by intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the cyclization step.
化学反応の分析
Types of Reactions
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene ring to a fully saturated cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 2,3-dihydro-1H-indene-4-carboxylic acid or 2,3-dihydro-1H-indene-4-one.
Reduction: Formation of ethyl 2,3-dihydro-1H-indene-4-methanol or 2,3-dihydroindane.
Substitution: Formation of halogenated derivatives such as ethyl 5-bromo-2,3-dihydro-1H-indene-4-carboxylate.
科学的研究の応用
Ethyl 2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can be compared to other indene derivatives such as:
Indane: A simpler structure without the ester functional group.
2,3-Dihydro-1H-indene-1-carboxylate: Similar structure but with the ester group at a different position.
4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl ester.
特性
CAS番号 |
105640-10-6 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
ethyl 2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 |
InChIキー |
NWUBOFMDMPMARL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





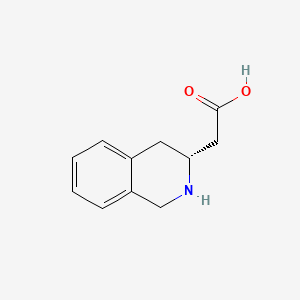

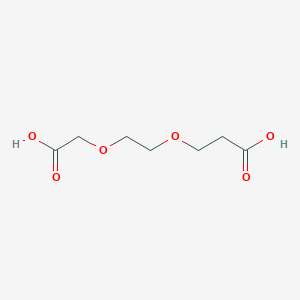
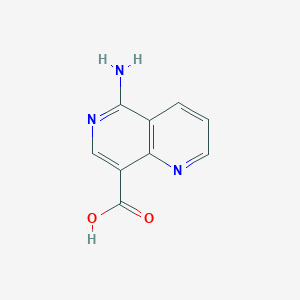

![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)

